chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Overview
Description
. This compound features a chroman ring, a triazole ring, and an azetidine ring, making it a versatile molecule for research and development.
Mechanism of Action
Target of Action
Chromanone analogs have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Chromanone analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . This suggests that chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone might interact with its targets in a similar manner.
Biochemical Pathways
Chromanone analogs have been associated with diverse biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Chromanone analogs have been associated with diverse biological activities, suggesting that they may have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring via click chemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chroman ring yields quinones, while reduction of the triazole ring can produce dihydrotriazoles. Substitution reactions on the azetidine ring can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is explored for its use in materials science, such as in the development of new polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Chroman derivatives: Compounds with similar chroman structures but different substituents.
Triazole derivatives: Molecules containing the triazole ring with various functional groups.
Azetidine derivatives: Compounds featuring the azetidine ring with different side chains.
Uniqueness
Chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(17-8-7-13-3-1-2-4-16(13)24-17)21-9-14(10-21)22-11-15(19-20-22)12-5-6-12/h1-4,11-12,14,17H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQLKJLRTPIZDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4CCC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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